N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide is a 1,3-disubstituted urea compound. [] It has been identified as a potential inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). [] ACAT is an enzyme responsible for the intracellular esterification of cholesterol, a process linked to various cardiovascular diseases. [] In scientific research, N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide serves as a tool for studying ACAT activity and its role in cholesterol metabolism. []
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide can be synthesized by reacting an amine with an isocyanate. [] Specifically, 2,5-dichlorobenzenesulfonamide reacts with benzyl isocyanate to form N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]urea. [] This intermediate then reacts with 3-nitrophenyl isocyanate to yield the final product, N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide. [] The isocyanates can be prepared in situ or used directly. [] If necessary, the nitro group of the final product can be reduced to an amino group by treating it with hydrogen in the presence of a palladium catalyst. []
The primary chemical reaction involving N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide reported in the literature is its synthesis through the reaction of 2,5-dichlorobenzenesulfonamide, benzyl isocyanate, and 3-nitrophenyl isocyanate. [] Additionally, the nitro group on the 3-nitrophenyl moiety can be reduced to an amino group using hydrogen and a palladium catalyst. [] No other chemical reactions involving this compound are described in the provided literature.
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide is primarily studied for its potential application in research related to ACAT inhibition and cholesterol metabolism. [] Its ability to inhibit ACAT makes it a valuable tool for understanding the enzyme's role in various biological processes and exploring potential therapeutic strategies for diseases linked to cholesterol dysregulation. []
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2